molecular formula C16H18O B14356702 4-Methyl-2-(1-phenylpropan-2-yl)phenol CAS No. 92625-21-3

4-Methyl-2-(1-phenylpropan-2-yl)phenol

Cat. No.: B14356702
CAS No.: 92625-21-3
M. Wt: 226.31 g/mol
InChI Key: KGXVWHMBLQWAJU-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-phenylpropan-2-yl)phenol is a phenolic compound characterized by a methyl group at the 4-position and a 1-phenylpropan-2-yl substituent at the 2-position of the phenol ring. Its structure (Figure 1) contributes to its physicochemical properties, including a melting point of 111–114°C and solubility in alcohols, ethers, and chlorinated hydrocarbons, though it is only slightly water-soluble . The compound is synthesized via coupling reactions involving palladium catalysts or nucleophilic substitution, similar to methods used for structurally related pyrazolylphenols . It serves as an intermediate in pharmaceutical synthesis and exhibits antibacterial and antioxidant properties, making it valuable as a preservative .

Properties

CAS No.

92625-21-3

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

4-methyl-2-(1-phenylpropan-2-yl)phenol

InChI

InChI=1S/C16H18O/c1-12-8-9-16(17)15(10-12)13(2)11-14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3

InChI Key

KGXVWHMBLQWAJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-(1-phenylpropan-2-yl)phenol can be synthesized through various methods. One common method involves the alkylation of m-cresol with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-phenylpropan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(1-phenylpropan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-phenylpropan-2-yl)phenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. This compound targets various molecular pathways, including those involved in membrane integrity and enzyme function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-Methyl-2-(1-phenylpropan-2-yl)phenol, differing primarily in substituent groups:

4-Methyl-2-isopropylphenol (CAS: 4427-56-9)
  • Substituents : 4-methyl, 2-isopropyl.
  • Properties: Limited data on melting point and solubility, but the isopropyl group likely enhances hydrophobicity compared to the bulkier 1-phenylpropan-2-yl group in the target compound.
4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol
  • Substituents : 4-methyl, 2-(5-phenylpyrazol-3-yl).
  • Properties : Synthesized via one-pot reactions involving benzoyl chloride and hydrazine hydrate. Characterized by ¹H/¹³C NMR and ESI-TOF MS .
4-(1-Methyl-1-phenylethyl)phenol (CAS: 599644)
  • Substituents : 4-(1-methyl-1-phenylethyl).
  • Applications : Listed in PBT (persistent, bioaccumulative, toxic) chemical assessments, indicating environmental concerns .
Tolterodine Derivatives (e.g., DA-T115-e)
  • Substituents: 4-methyl, 2-(3-isopropylamino-1-phenylpropyl).
  • Properties: Incorporates an amino group, enhancing solubility in polar solvents. Melting points and spectral data (NMR/MS) differ significantly due to the presence of nitrogen.
  • Applications : Pharmacologically active as antimuscarinic agents .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Melting Point (°C) Solubility Key Functional Groups Applications
This compound 111–114 Alcohols, ethers, CHCl₃ Phenol, branched alkyl-aryl Preservative, intermediate
4-Methyl-2-isopropylphenol Not reported Not reported Phenol, isopropyl Organic synthesis
4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol Not reported Likely organic solvents Phenol, pyrazolyl-phenyl CFTR modulation
4-(1-Methyl-1-phenylethyl)phenol Not reported Hydrophobic Phenol, tert-butyl-aryl Industrial use
Tolterodine derivative (DA-T115-e) Not reported Polar solvents Phenol, amino-alkyl-aryl Antimuscarinic drug

Spectroscopic and Crystallographic Analysis

  • NMR/MS : The target compound’s ¹H NMR would show distinct aromatic protons and methyl resonances, differing from pyrazolyl analogues (e.g., pyrazole C-H at δ 6.5–7.5 ppm) .
  • Hydrogen Bonding: The phenol group facilitates hydrogen bonding, influencing crystal packing. Etter’s graph-set analysis could differentiate its supramolecular interactions from tert-butylphenols .

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